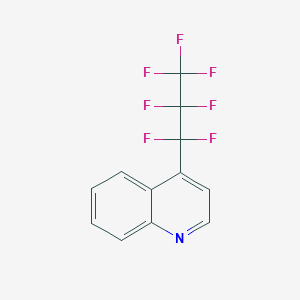
Quinoline, 4-(heptafluoropropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 4-(heptafluoropropyl)-: is a derivative of quinoline, a heterocyclic aromatic organic compound with the chemical formula C9H7N Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinoline, 4-(heptafluoropropyl)-, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound under acidic conditions . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale synthesis using catalytic systems to enhance yield and efficiency. The use of microwave-assisted synthesis and solvent-free conditions has been explored to make the process more environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions: Quinoline, 4-(heptafluoropropyl)-, like other quinoline derivatives, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens or alkyl halides in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of quinoline derivatives can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinolines .
科学的研究の応用
Quinoline, 4-(heptafluoropropyl)- has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of quinoline derivatives involves their interaction with various molecular targets, including enzymes and receptors. For example, quinoline-based compounds can inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to cell death . The heptafluoropropyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity .
類似化合物との比較
Quinoline: The parent compound, known for its broad range of biological activities.
4-Chloroquinoline: A derivative with a chlorine atom at the 4-position, used in the synthesis of antimalarial drugs.
4-Fluoroquinoline: A fluorinated derivative with enhanced biological activity.
Uniqueness: Quinoline, 4-(heptafluoropropyl)- is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
特性
CAS番号 |
181059-73-4 |
|---|---|
分子式 |
C12H6F7N |
分子量 |
297.17 g/mol |
IUPAC名 |
4-(1,1,2,2,3,3,3-heptafluoropropyl)quinoline |
InChI |
InChI=1S/C12H6F7N/c13-10(14,11(15,16)12(17,18)19)8-5-6-20-9-4-2-1-3-7(8)9/h1-6H |
InChIキー |
TXGCMMCUEKXCAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


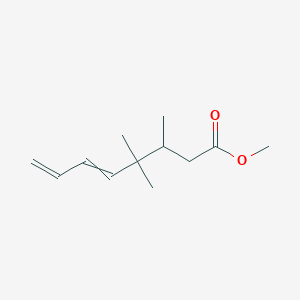
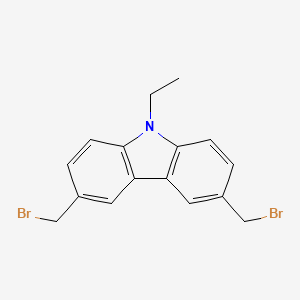
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
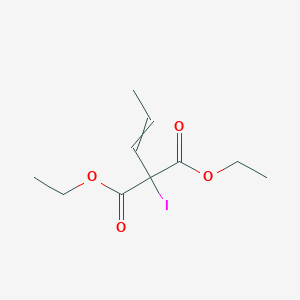
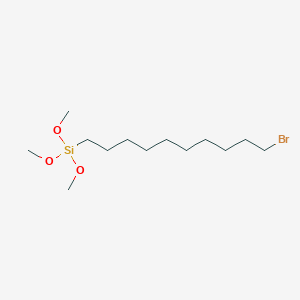
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
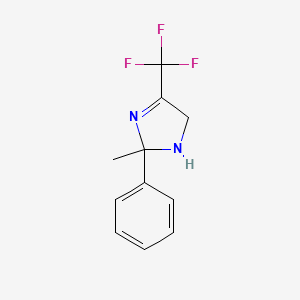
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
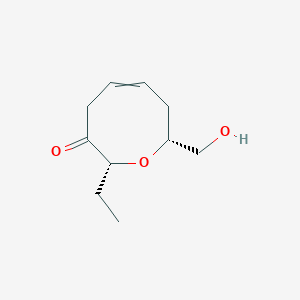
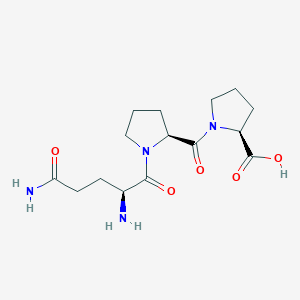
![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
